8-Chloro Substitution Confers a 4‑Fold Gain in Nematocidal Potency Relative to the 8‑H Parent Scaffold
In a congeneric series of 2-arylquinolines evaluated against Haemonchus contortus larvae, the 8‑Cl analog (Compound 1) displayed an IC₅₀ of 6.0 µM, whereas the unsubstituted 8‑H analog (Compound 34) showed an IC₅₀ of 24 µM, a 4‑fold difference. The 6‑Cl regioisomer (Compound 35) gave an intermediate IC₅₀ of 9.8 µM [1]. These data, obtained in a phenotypic motility assay, demonstrate that chlorine placement at C8 is a critical efficacy determinant.
| Evidence Dimension | Nematocidal potency (motility of H. contortus larvae) |
|---|---|
| Target Compound Data | IC₅₀ = 6.0 µM (8‑Cl substitution) |
| Comparator Or Baseline | 8‑H: IC₅₀ = 24 µM; 6‑Cl: IC₅₀ = 9.8 µM |
| Quantified Difference | 4.0‑fold vs. 8‑H; 1.6‑fold vs. 6‑Cl |
| Conditions | In vitro larval motility assay, three independent experiments in triplicate |
Why This Matters
For procurement decisions, selecting the 8‑Cl building block over the 8‑H or 6‑Cl analog pre‑installs the potency‑conferring substituent, reducing the number of synthetic iterations needed to reach a lead compound.
- [1] Gianni, F. et al. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. Int. J. Parasitol. Drugs Drug Resist. 2024, 24, 100522. Table 6. View Source
